Cas no 108905-63-1 (1H-Imidazole-5-carboxylicacid, 4-bromo-1-methyl-2-(methylthio)-, methyl ester)

1H-Imidazole-5-carboxylicacid, 4-bromo-1-methyl-2-(methylthio)-, methyl ester structure
108905-63-1 structure
Product Name:1H-Imidazole-5-carboxylicacid, 4-bromo-1-methyl-2-(methylthio)-, methyl ester
CAS No:108905-63-1
MF:C7H9BrN2O2S
MW:265.127559423447
CID:187491
PubChem ID:184013
Update Time:2025-04-19

1H-Imidazole-5-carboxylicacid, 4-bromo-1-methyl-2-(methylthio)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-5-carboxylicacid, 4-bromo-1-methyl-2-(methylthio)-, methyl ester
    • methyl 5-bromo-3-methyl-2-methylsulfanylimidazole-4-carboxylate
    • AC1L4E2H
    • AC1Q26HE
    • ACMC-20d6c7
    • AG-K-80883
    • AR-1J5410
    • CTK4A6230
    • methyl 4-bromo-1-methyl-2-(methylsulfanyl)-1h-imidazole-5-carboxylate
    • Methyl 4-bromo-1-methyl-2-methylthio-5-imidazolecarboxylate
    • Methyl 5-bromo-3-methyl-2-methylsulfanyl-imidazole-4-carboxylate
    • 1H-Imidazole-5-carboxylic acid, 4-bromo-1-methyl-2-(methylthio)-, methyl ester
    • Methyl 5-bromo-3-methyl-2-methylthioimidazole-4-carboxylate
    • 108905-63-1
    • DTXSID60148770
    • Inchi: 1S/C7H9BrN2O2S/c1-10-4(6(11)12-2)5(8)9-7(10)13-3/h1-3H3
    • InChI Key: NQDBVMAPOGIOSD-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)OC)N(C)C(=N1)SC

Computed Properties

  • Exact Mass: 263.95687
  • Monoisotopic Mass: 263.957
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 69.4Ų

Experimental Properties

  • Density: 1.65
  • Boiling Point: 371°C at 760 mmHg
  • Flash Point: 178.2°C
  • Refractive Index: 1.619
  • PSA: 44.12
  • LogP: 1.69110
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